N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide is a sulfonamide derivative with a molecular formula of C14H20N2O3S This compound is known for its unique structural features, which include a cyclopropane ring and a sulfamoyl group attached to a phenyl ring
Preparation Methods
The synthesis of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide involves several steps. One common method includes the reaction of 4-aminophenylcyclopropanecarboxamide with 2-methylpropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Scientific Research Applications
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates . This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
N-{4-[(2-methylpropyl)sulfamoyl]phenyl}cyclopropanecarboxamide can be compared with other sulfonamide derivatives, such as:
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}cyclopropanecarboxamide: Another sulfonamide derivative with a different substitution pattern, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)9-15-20(18,19)13-7-5-12(6-8-13)16-14(17)11-3-4-11/h5-8,10-11,15H,3-4,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOESTTNKAVEWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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